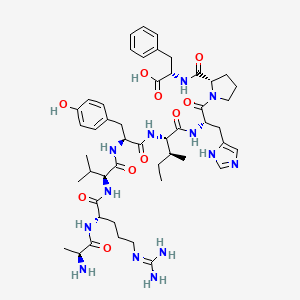

angiotensin A

Descripción

Propiedades

Fórmula molecular |

C49H71N13O10 |

|---|---|

Peso molecular |

1002.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Clave InChI |

CHCOFDZSJYMQMX-NOQNJSOHSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Chronicle of Angiotensin: From Discovery to Mechanistic Insight

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical milestones in the discovery and isolation of angiotensin. It details the pivotal experiments, methodologies, and quantitative data that laid the foundation for our current understanding of the renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis and a major target for therapeutic intervention.

The Dawn of Discovery: Unraveling a Pressor Substance

The journey to identify angiotensin began with the observation of a link between the kidneys and blood pressure regulation. In 1898, Robert Tigerstedt and Per Bergman first identified a pressor substance in renal extracts, which they named "renin".[1] However, it wasn't until the 1930s that the significance of this finding began to be fully appreciated.

In 1934, Harry Goldblatt's seminal experiment, inducing hypertension in dogs by constricting the renal artery, provided a crucial model to study the underlying mechanisms.[1] This spurred two independent groups to investigate the phenomenon further. In Argentina, Eduardo Braun-Menéndez and his team, and in the United States, Irvine Page and Oscar Helmer, contemporaneously discovered in 1939-1940 that renin was not the direct pressor agent but an enzyme that acted on a plasma substrate to produce a potent vasoconstrictor.[1]

This newly discovered substance was initially named "hypertensin" by the Argentinian group and "angiotonin" by the American team. It wasn't until 1958 that a consensus was reached, and the compound was officially named angiotensin .[1]

Experimental Protocols: The Pursuit of Purification

The initial challenge for researchers was to isolate and purify this elusive pressor substance from blood. The early methods were laborious and relied on a combination of extraction and bioassays to track the active compound.

Initial Extraction and Purification of "Hypertensin" (Braun-Menéndez et al.)

The Argentinian group developed a multi-step extraction protocol to isolate "hypertensin" from the venous blood of ischemic kidneys.

Experimental Protocol:

-

Blood Collection and Defibrination: Blood was collected from the renal vein of dogs with induced renal ischemia and defibrinated.

-

Acetone Precipitation: Three volumes of acetone were added to the defibrinated blood to precipitate proteins. The mixture was filtered, and the filtrate was concentrated under reduced pressure.

-

Ether Extraction: The aqueous concentrate was extracted with ether to remove lipids.

-

Alcohol Precipitation: The aqueous layer was treated with 96% ethanol and left overnight at a low temperature to precipitate impurities.

-

Further Purification: The soluble fraction was further purified by precipitation with phosphotungstic acid.

Bioassay: The pressor activity of the extracts was determined by intravenous injection into anesthetized, nephrectomized dogs and observing the rise in blood pressure. A "unit" of hypertensin was defined as the amount necessary to raise the arterial pressure of a 10-kg chloralosed dog by an average of 30 mm Hg.[2]

Purification of "Angiotonin" (Page and Helmer)

Page and Helmer at the Lilly Research Laboratories in Indianapolis employed a similar, yet distinct, protocol for the purification of "angiotonin".

Experimental Protocol:

-

Incubation: A crude renin preparation was incubated with "renin-activator" (later identified as angiotensinogen) in plasma.

-

Acetone and Ethanol Precipitation: The reaction mixture was treated with acetone and then ethanol to precipitate proteins.

-

Adsorption and Elution: The active substance in the filtrate was adsorbed onto alumina and subsequently eluted.

-

Further Precipitation Steps: The eluted material was further purified through a series of precipitation steps using various solvents.

Bioassay: The vasoconstrictor activity was assayed on perfused rabbit ear preparations and by measuring the pressor response in anesthetized cats.

The Emergence of Two Angiotensins: The Work of Leonard Skeggs

A major breakthrough came in the 1950s from the laboratory of Leonard T. Skeggs. His team discovered that there were two forms of angiotensin, which they termed hypertensin I and hypertensin II.[3] They found that renin acts on its substrate to produce the relatively inactive decapeptide, angiotensin I, which is then converted to the highly potent octapeptide, angiotensin II, by a "hypertensin-converting enzyme" (now known as angiotensin-converting enzyme or ACE).[3]

Purification by Countercurrent Distribution

Skeggs and his colleagues utilized the powerful technique of countercurrent distribution to separate and purify the two forms of angiotensin.

Experimental Protocol:

-

Preparation of Angiotensin I: Hog renin was incubated with horse plasma (as a source of angiotensinogen). The reaction was stopped with alcohol, and the crude angiotensin I was extracted.

-

Countercurrent Distribution of Angiotensin I: The crude extract was subjected to countercurrent distribution, a technique that separates compounds based on their differential partitioning between two immiscible liquid phases. This allowed for the isolation of a highly purified angiotensin I.

-

Conversion to Angiotensin II: The purified angiotensin I was then incubated with the "hypertensin-converting enzyme" (prepared from horse plasma by ammonium sulfate fractionation and isoelectric precipitation) to produce angiotensin II.[3]

-

Purification of Angiotensin II: Angiotensin II was then purified by a second round of countercurrent distribution.

Bioassay: The pressor activity of the fractions from the countercurrent distribution was assayed in nephrectomized, anesthetized rats. This allowed for the quantitative tracking of the purification process.

Deciphering the Code: Amino Acid Sequencing

The final piece of the initial discovery puzzle was to determine the precise chemical structure of angiotensin. This task was accomplished by two groups: D.F. Elliott and W.S. Peart in London, and the group at the Cleveland Clinic including Leonard Skeggs and F. Merlin Bumpus.

Amino Acid Analysis and Sequencing (Elliott and Peart)

Elliott and Peart used a combination of partial acid hydrolysis and paper chromatography to determine the amino acid sequence of angiotensin.

Experimental Protocol:

-

Purification: Angiotensin was purified from bovine plasma using adsorption chromatography on alumina followed by partition chromatography on cellulose columns.

-

Amino Acid Analysis: The purified peptide was hydrolyzed, and its amino acid composition was determined by quantitative paper chromatography.

-

Sequence Determination: The peptide was subjected to partial acid hydrolysis, which generated a mixture of smaller peptide fragments. These fragments were separated by paper chromatography and electrophoresis, and their amino acid compositions and N-terminal residues were determined. By overlapping the sequences of these smaller fragments, the complete amino acid sequence of angiotensin was deduced.

Quantitative Data Summary

The following tables summarize the key quantitative data from the historical literature on the purification and characterization of angiotensin.

| Purification Step (Braun-Menéndez et al. - "Hypertensin") | Specific Activity (Units/mg) | Purification Fold | Yield (%) |

| Crude Acetone Extract | ~0.01 | 1 | 100 |

| Ether Extracted, Alcohol Precipitated | ~0.1 | 10 | ~50 |

| Phosphotungstic Acid Precipitate | ~0.33 | 33 | ~20 |

Table 1: Estimated purification of "Hypertensin" by Braun-Menéndez and colleagues. The specific activity is expressed in dog pressor units.

| Purification Step (Skeggs et al. - Angiotensin II) | Pressor Activity (Rat Units/mg) | Purification Fold | Yield (%) |

| Crude Alcohol Extract | ~50 | 1 | 100 |

| Countercurrent Distribution (Angiotensin I) | ~5,000 | 100 | ~40 |

| Enzymatic Conversion to Angiotensin II | - | - | ~90 |

| Countercurrent Distribution (Angiotensin II) | ~25,000 | 500 | ~30 (from crude) |

Table 2: Estimated purification of Angiotensin II by Skeggs and colleagues. The pressor activity is expressed in rat pressor units.

| Amino Acid | Molar Ratio (Elliott & Peart, 1957)[4] | Molar Ratio (Skeggs et al., 1956)[5] |

| Aspartic Acid | 1 | 1 |

| Arginine | 1 | 1 |

| Valine | 1 | 1 |

| Tyrosine | 1 | 1 |

| Isoleucine | 1 | 1 |

| Histidine | 1 | 1 |

| Proline | 1 | 1 |

| Phenylalanine | 1 | 1 |

Table 3: Amino acid composition of bovine Angiotensin II as determined by Elliott & Peart and Skeggs et al.

Elucidating the Mechanism: Signaling Pathways

The discovery of angiotensin II's structure paved the way for understanding its physiological effects at a molecular level. This involved the identification of its receptors and the downstream signaling cascades they activate.

Discovery of Angiotensin Receptors

In the 1970s, the development of radiolabeled angiotensin II allowed for the identification and characterization of specific binding sites, or receptors, in various tissues. Subsequent pharmacological studies using selective antagonists led to the classification of two major receptor subtypes: AT1 and AT2 .

Angiotensin II Signaling Pathways

The majority of the known physiological effects of angiotensin II, including vasoconstriction, aldosterone release, and cell growth, are mediated by the AT1 receptor . The AT2 receptor , on the other hand, often appears to counteract the effects of the AT1 receptor.

Conclusion

The discovery and isolation of angiotensin represent a landmark achievement in cardiovascular physiology and pharmacology. From the initial observations of a renal pressor substance to the detailed elucidation of its molecular structure and signaling pathways, the story of angiotensin is a testament to the power of persistent scientific inquiry. The foundational work detailed in this whitepaper not only unraveled a key physiological regulatory system but also laid the groundwork for the development of highly successful therapeutic agents, such as ACE inhibitors and angiotensin receptor blockers, which have had a profound impact on the management of hypertension and other cardiovascular diseases. The ongoing research into the complexities of the renin-angiotensin system continues to build upon this rich historical foundation, promising further advancements in our understanding and treatment of cardiovascular and renal diseases.

References

- 1. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 3. The preparation and function of the hypertensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The amino acid sequence in a hypertensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The amino acid composition of hypertensin II and its biochemical relationship to hypertensin I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Vasopressor: An In-depth Technical Guide to the Early Experiments on Angiotensin's Pressor Effects

For Immediate Release

This technical guide provides a comprehensive overview of the foundational research that unveiled the potent pressor effects of the substance now known as angiotensin. Aimed at researchers, scientists, and drug development professionals, this document details the pivotal early experiments, their methodologies, quantitative outcomes, and the nascent understanding of the underlying physiological mechanisms. The discoveries detailed herein laid the groundwork for the development of entire classes of antihypertensive drugs that target the renin-angiotensin system (RAS).

The Dawn of Discovery: From Renal Extracts to a Pressor Substance

The late 19th and early 20th centuries saw a burgeoning interest in the physiological role of the kidney beyond its excretory function. Groundbreaking experiments by a few key researchers paved the way for the identification of a powerful blood pressure-regulating system.

Tigerstedt and Bergman (1898): The First Clue

The story of angiotensin begins in 1898 with the work of Robert Tigerstedt and Per Bergman. Their experiments provided the first tangible evidence of a pressor agent originating from the kidneys.

Experimental Protocol: Tigerstedt and Bergman prepared crude saline extracts from rabbit kidneys. These extracts were then injected intravenously into recipient rabbits. Blood pressure was monitored, likely using a kymograph, a device that graphically records physiological changes.

Quantitative Data: Their published results, though lacking modern statistical analysis, clearly demonstrated a significant pressor effect. In one key experiment, the injection of the kidney extract caused a rapid increase in blood pressure, rising from a baseline of 62-67 mmHg to 100 mmHg within approximately 80 seconds—a roughly 50% increase. They named the responsible substance "renin."

The Ischemic Kidney and the Rise of a New Hypertensive Model

Decades later, the work of Harry Goldblatt provided a crucial link between renal ischemia and sustained hypertension, creating a robust experimental model that would be instrumental in the discovery of angiotensin.

Goldblatt's Landmark Experiments (1934)

Goldblatt's research demonstrated that restricting blood flow to the kidneys could induce persistent hypertension, suggesting a humoral mechanism was at play.

Experimental Protocol: Goldblatt and his colleagues performed experiments on dogs. They devised a specialized adjustable silver clamp to constrict the renal arteries, thereby inducing a controlled state of renal ischemia. Blood pressure was monitored over an extended period.

Quantitative Data: While Goldblatt's 1934 paper in the Journal of Experimental Medicine primarily focused on the establishment of the hypertensive model, subsequent research building on his work provided more detailed quantitative data. In dogs with induced bilateral renal artery stenosis, systolic blood pressure was observed to rise from a normal baseline of around 120-140 mmHg to sustained levels of 200-250 mmHg or higher. The degree of hypertension was correlated with the severity of the arterial constriction.

| Experiment | Animal Model | Intervention | Baseline Systolic BP (mmHg) | Post-Intervention Systolic BP (mmHg) |

| Goldblatt et al. (1934) | Dog | Bilateral Renal Artery Constriction | ~120-140 | ~200-250 |

The Unveiling of a Potent Pressor Molecule: Two Teams, One Discovery

The late 1930s and early 1940s were a period of intense research spurred by Goldblatt's findings. Two independent research groups, one in Argentina and one in the United States, converged on the discovery that renin was, in fact, an enzyme that acted upon a plasma substrate to produce a powerful pressor substance.

Braun-Menéndez and Colleagues: The Discovery of "Hypertensin"

In Argentina, a team led by Eduardo Braun-Menéndez identified and characterized this new pressor agent, which they named "hypertensin."

Experimental Protocol: The Argentinian group incubated renin with plasma and then purified the resulting pressor substance. The effects of this substance, "hypertensin," were tested on the blood pressure of anesthetized dogs. One unit of hypertensin was defined as the amount that would raise a dog's blood pressure by 20-30 mmHg.

Quantitative Data: Their experiments demonstrated a dose-dependent pressor response to hypertensin. The injection of a purified extract could reliably produce a significant and immediate, though transient, increase in blood pressure.

| Experiment | Animal Model | Substance | Observed Effect |

| Braun-Menéndez et al. (1940) | Dog | Hypertensin | 1 Unit produced a 20-30 mmHg increase in blood pressure |

Page and Helmer: The Isolation of "Angiotonin"

Simultaneously, in the United States, Irvine Page and Oscar Helmer were conducting similar research, leading to the isolation of the same pressor substance, which they termed "angiotonin."

Experimental Protocol: Page and Helmer developed a method to produce what they called "angiotonin" by reacting renin (prepared from pig kidneys) with a "renin-activator" (now known as angiotensinogen) which they isolated from ox serum. The pressor effects of the purified and crystallized angiotonin were then tested.

Quantitative Data: Their findings were striking, with reports that intravenous injection of angiotonin could cause a "sharp, immediate rise in arterial pressure," with blood pressure in some experiments reaching as high as 300 mmHg. They also determined that the optimal ratio for the production of angiotonin was approximately 3 parts renin to 100 parts renin-activator.

| Experiment | Substance | Observed Effect |

| Page and Helmer (1940) | Angiotonin | Sharp, immediate rise in arterial pressure, up to 300 mmHg |

In 1958, a consensus was reached between the two groups, and the substance was officially named angiotensin .[1][2][3][4][5][6]

Early Understanding of the Mechanism of Action: A Nascent Signaling Pathway

The initial understanding of how angiotensin exerted its pressor effect was, by necessity, based on the physiological tools and knowledge of the era. The concept of specific cell surface receptors and intracellular signaling cascades was not yet fully developed. Early hypotheses centered on a direct vasoconstrictor effect on vascular smooth muscle.

Experimental Workflow for Early Mechanistic Studies:

Caption: Early experimental workflow for angiotensin research.

Early Conceptual Signaling Pathway:

Caption: Early hypothesis of angiotensin's direct action.

This early, simplified model of direct action has since evolved into a complex understanding of angiotensin II signaling through its receptors, primarily the AT1 and AT2 receptors, which trigger a cascade of intracellular events. However, the foundational experiments of these pioneers correctly identified the potent vasoconstrictor nature of this newly discovered substance and its profound impact on blood pressure regulation.

Conclusion

The early experiments on the pressor effects of what we now call angiotensin, conducted by Tigerstedt, Bergman, Goldblatt, Braun-Menéndez, Page, and Helmer, represent a paradigm of physiological discovery. Their meticulous work, though lacking the sophisticated tools of modern science, successfully identified a key player in blood pressure regulation. The quantitative data from their experiments, demonstrating the potent pressor effects of this renal- and plasma-derived substance, opened a new frontier in cardiovascular research. The logical progression from observing a phenomenon to creating an experimental model, and finally to isolating and characterizing the active substance, laid the essential groundwork for the development of life-saving therapies for hypertension and related cardiovascular diseases. This guide serves as a testament to their pioneering spirit and the enduring impact of their foundational research.

References

- 1. STUDIES ON EXPERIMENTAL HYPERTENSION : I. THE PRODUCTION OF PERSISTENT ELEVATION OF SYSTOLIC BLOOD PRESSURE BY MEANS OF RENAL ISCHEMIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. Harry Goldblatt and the discovery of renin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular reactivity of contralateral kidney in awake Goldblatt hypertensive dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Angiotensinogen: The Core Precursor of the Renin-Angiotensin System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angiotensinogen (AGT) stands as the unique and essential precursor molecule for all angiotensin peptides, placing it at the apex of the Renin-Angiotensin System (RAS), a critical hormonal cascade.[1][2][3][4] The RAS is a pivotal regulator of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[5][6] While historically viewed as a passive substrate, accumulating evidence highlights the intricate regulation of AGT and its active role in pathophysiology, making it a compelling therapeutic target for a spectrum of cardiovascular and metabolic diseases.[3][7][8] This guide provides a comprehensive technical overview of angiotensinogen, focusing on its role as a precursor, quantitative data, and the experimental protocols essential for its study.

Molecular Profile of Angiotensinogen

Angiotensinogen is a glycoprotein belonging to the serpin (serine protease inhibitor) superfamily, though it does not exhibit typical inhibitory activity.[7][9] Primarily synthesized and secreted by the liver, human AGT is a 485-amino acid protein, which is processed to a mature 452-amino acid form after the cleavage of its signal peptide.[2][4] The N-terminal portion of the protein is critically important as it contains the sequence for Angiotensin I, which is released upon cleavage by renin.[10][11]

| Property | Human Angiotensinogen Data |

| Protein Name | Angiotensinogen (AGT), Serpin A8 |

| Gene | AGT |

| Chromosomal Location | Chromosome 1 (1q42.2)[9] |

| Primary Synthesis Site | Liver (Hepatocytes)[9][12] |

| Amino Acid Count | 485 (precursor), 452 (mature protein)[2][4] |

| Molecular Weight | ~53-75 kDa (varies with glycosylation state)[9] |

| Family | Serpin (Serine Protease Inhibitor) Superfamily[7][9] |

The Renin-Angiotensin System (RAS) Cascade

The cleavage of angiotensinogen by the enzyme renin is the first and rate-limiting step in the RAS cascade.[11] Renin, a highly specific aspartyl protease released from the kidneys, cleaves the peptide bond between Leucine (Leu) and Valine (Val) residues at the N-terminus of AGT.[9][11] This action liberates the inactive decapeptide, Angiotensin I (Ang I).[5][13]

Ang I is subsequently converted into the potent, biologically active octapeptide, Angiotensin II (Ang II), primarily by the Angiotensin-Converting Enzyme (ACE), which is abundant on the surface of pulmonary and renal endothelial cells.[5][14] Ang II is the principal effector of the RAS, mediating vasoconstriction, stimulating aldosterone secretion, and promoting sodium retention.[5][9][13] The system also generates other active peptides like Angiotensin III and Angiotensin-(1-7), which have distinct physiological roles.[5][9][15]

Quantitative Data Summary

Plasma Concentrations and Reaction Kinetics

The plasma concentration of AGT is a crucial determinant of the overall activity of the RAS, as it is close to the Michaelis-Menten constant (KM) of renin.[16] This indicates that even modest changes in AGT levels can significantly impact the rate of Ang II generation.[16]

| Parameter | Species | Value |

| Plasma AGT Concentration | Human | ~1 μM or 60 μg/mL (range 28 - 71 μg/mL)[16] |

| Obese Hypertensive Men | 970.4 ± 214.3 nmol/L[17] | |

| Obese Normotensive Men | 868.4 ± 173.0 nmol/L[17] | |

| Mouse (C57BL/6) | ~20 - 30 nM or 1216 ± 101 ng/mL[16] | |

| Mouse (Total AGT) | 1,081.9 ± 76.8 ng/mL[18] | |

| Rat (Total AGT) | 1,839.2 ± 138.8 ng/mL[18] | |

| Renin KM for Angiotensinogen | Human | ~1.25 μM[16] |

Impact of Common AGT Genetic Variants

Polymorphisms in the AGT gene are associated with variations in plasma AGT levels and predisposition to essential hypertension.[19][20] The M235T variant is one of the most studied and is linked to higher circulating AGT concentrations.[20][21]

| Genetic Variant (Polymorphism) | Associated Phenotype |

| M235T (rs699) | The T allele is strongly correlated with higher plasma AGT levels and an increased risk for essential hypertension.[20][21][22] |

| T174M (rs4762) | Also associated with hypertension in several populations.[20] |

| A-6G (rs5051) | The A-6 allele is associated with higher AGT expression in vitro and is in linkage disequilibrium with the T235 allele.[19] |

Experimental Protocols

Accurate measurement of RAS components is fundamental for research and clinical applications. Standardized protocols for quantifying AGT, renin activity, and Ang II are detailed below.

Measurement of Plasma Angiotensinogen (p-AGT)

Two primary methods are used: an indirect enzymatic assay and a direct immunoassay (ELISA).[16]

Protocol: Indirect Enzymatic Assay [23] This method quantifies AGT by measuring the amount of Ang I generated after exhaustive cleavage of AGT by an excess of renin.

-

Sample Preparation : Collect blood in EDTA tubes and centrifuge to obtain plasma.

-

Incubation : Incubate 100 µL of plasma with an excess of purified human renin (~50 µL) at 37°C for a sufficient duration (e.g., 5 hours) to ensure complete conversion of AGT to Ang I. The incubation buffer should contain protease inhibitors like 8-hydroxyquinoline and dimercaprol to prevent Ang I degradation.

-

Quantification : Measure the generated Ang I concentration using a validated radioimmunoassay (RIA) or ELISA kit.

-

Calculation : The AGT concentration is expressed as nanograms of Ang I generated per milliliter of plasma (ng Ang I/mL).

Protocol: Direct ELISA [18][24] This method uses antibodies to directly detect and quantify total or intact AGT.

-

Sample Preparation : Collect plasma and dilute appropriately. For measuring total intact AGT (both oxidized and reduced forms), pretreatment with a reducing agent like dithiothreitol (DTT) may be necessary.[18]

-

Assay Procedure : Follow the manufacturer's instructions for the specific mouse or human total AGT ELISA kit. This typically involves adding the sample to antibody-coated microplate wells, followed by incubation with a detection antibody and substrate.

-

Data Analysis : Measure absorbance using a microplate reader and calculate the concentration based on a standard curve.

Measurement of Plasma Renin Activity (PRA)

PRA is not a direct measurement of renin concentration but rather a functional assay of the rate at which renin in a plasma sample generates Ang I from endogenous AGT.

Protocol: PRA by Ang I Generation [23][25]

-

Sample Collection : Collect blood in an EDTA tube on ice, and separate plasma by refrigerated centrifugation promptly.

-

Inhibitor Addition : Add a cocktail of protease inhibitors to a plasma aliquot to prevent the breakdown of generated Ang I. A parallel aliquot without these inhibitors can serve as a blank.

-

Incubation : Incubate the plasma at 37°C for a fixed period (e.g., 1-1.5 hours). The pH of the incubation buffer is critical and should be maintained between 6.5 and 7.4.[25]

-

Stopping the Reaction : Stop the enzymatic reaction by placing the tubes on ice.

-

Quantification : Measure the amount of Ang I generated in the incubated sample and the blank using a competitive ELISA or RIA.

-

Calculation : PRA is calculated by subtracting the blank Ang I value from the incubated sample value and is expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/h).

Measurement of Angiotensin II

Quantifying the primary effector peptide, Ang II, is often done using competitive ELISA kits.

Protocol: Angiotensin II Competitive ELISA [26][27]

-

Sample Preparation : Collect serum or plasma (EDTA recommended).[27] Centrifuge samples to remove particulates. Samples should be stored at -20°C or -80°C and avoid repeated freeze-thaw cycles.[27]

-

Standard Curve Preparation : Reconstitute the Ang II standard and perform serial dilutions to create a standard curve, typically ranging from 0 to ~1000 pg/mL.[26]

-

Assay Procedure :

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add a fixed amount of biotinylated Ang II or an Ang II-HRP conjugate to each well. This will compete with the Ang II in the sample for binding to the capture antibody.

-

Incubate for a specified time (e.g., 1-2.5 hours) at room temperature or 37°C.[26][27]

-

Wash the plate to remove unbound components.

-

Add Streptavidin-HRP (if using a biotinylated tracer) followed by a TMB substrate.

-

Stop the reaction with a stop solution.

-

-

Data Analysis : Read the absorbance at 450 nm. The optical density is inversely proportional to the amount of Ang II in the sample. Calculate concentrations by interpolating from the standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. "Structure and Functions of Angiotensinogen" by Hong Lu, Lisa A. Cassis et al. [uknowledge.uky.edu]

- 4. Structure and functions of angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. Angiotensinogen as a Therapeutic Target for Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The emerging role of angiotensinogen in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Angiotensin - Wikipedia [en.wikipedia.org]

- 10. Angiotensinogen cleavage by renin: importance of a structurally constrained N-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plasma angiotensinogen is associated with higher 24-hour ambulatory blood pressure independently of plasma angiotensin II in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of intact plasma AGT consisting of oxidized and reduced conformations using a modified ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Role of the angiotensinogen gene for essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genetic Polymorphism in Angiotensinogen and Its Association with Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. ahajournals.org [ahajournals.org]

- 23. academic.oup.com [academic.oup.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. s3.amazonaws.com [s3.amazonaws.com]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 27. abcam.com [abcam.com]

The Cornerstone of Blood Pressure Regulation: An In-depth Analysis of Renin's Role in Angiotensin I Formation

For Researchers, Scientists, and Drug Development Professionals

The aspartyl protease renin stands as the critical, rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade fundamental to the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] Its singular and highly specific function is the cleavage of angiotensinogen, a glycoprotein produced by the liver, to generate the decapeptide angiotensin I.[4][5] This enzymatic conversion is the initiating step that sets in motion a series of events culminating in the production of the potent vasoconstrictor, angiotensin II, and the release of aldosterone. Consequently, understanding the intricacies of renin's function is paramount for the development of therapeutic agents targeting hypertension and related cardiovascular diseases.

The Enzymatic Heart of the RAAS: Renin's Action on Angiotensinogen

Mature human renin is a 340-amino acid protein with a molecular mass of approximately 37 kDa.[6] It is synthesized as a precursor, prorenin, which contains a 46-amino acid prosegment that maintains the enzyme in an inactive state. The conversion of prorenin to active renin primarily occurs within the juxtaglomerular cells of the kidney.[1][7]

The catalytic activity of renin is highly specific for the peptide bond between Leucine and Valine residues at positions 10 and 11 of the N-terminus of angiotensinogen.[4][6] This cleavage releases angiotensin I, which is itself biologically inactive.[2][8] The subsequent conversion of angiotensin I to the active angiotensin II is carried out by the angiotensin-converting enzyme (ACE), predominantly found in the capillaries of the lungs.[2][4]

The binding of renin to the (pro)renin receptor, encoded by the ATP6ap2 gene, can significantly increase the efficiency of this conversion, reportedly by four-fold, by inducing a conformational change in prorenin that exposes its catalytic site.[4]

Quantitative Analysis of Renin's Enzymatic Activity and Inhibition

The enzymatic efficiency of renin and the potency of its inhibitors are crucial parameters in drug development. While specific kinetic values can vary depending on experimental conditions, the following tables summarize representative quantitative data.

| Parameter | Description | Typical Value Range |

| Km | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of renin for angiotensinogen. | Data not consistently available in a standardized format across reviewed literature. |

| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. | Data not consistently available in a standardized format across reviewed literature. |

| kcat | The turnover number, representing the number of substrate molecules each enzyme site converts to product per unit time. | Data not consistently available in a standardized format across reviewed literature. |

Table 1: Kinetic Parameters of Renin. The precise kinetic constants for the interaction of renin with angiotensinogen are influenced by factors such as pH, temperature, and the presence of co-factors.

| Inhibitor | Type | IC50 / Ki |

| Aliskiren | Direct Renin Inhibitor | IC50: ~0.6 nM |

| MK-8141 | Renin Inhibitor | Data on specific IC50/Ki values were not readily available in the reviewed literature. |

| Peptide-based inhibitors | Competitive Inhibitors | Varies widely based on structure. |

Table 2: Potency of Selected Renin Inhibitors. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Ki is the inhibition constant, a more precise measure of inhibitor potency. Aliskiren is a potent, orally active renin inhibitor.[9][10]

Signaling Pathways and Experimental Workflows

The regulation of renin secretion and the experimental determination of its activity are complex processes that can be visualized through signaling pathways and workflow diagrams.

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Figure 2: Key physiological regulators of renin secretion.

Figure 3: A generalized workflow for determining plasma renin activity.

Detailed Experimental Protocols

Accurate measurement of renin activity and angiotensin I is crucial for both research and clinical diagnostics. The following provides a generalized protocol for a common method.

Protocol 1: Plasma Renin Activity (PRA) Measurement

Objective: To determine the rate of angiotensin I generation by endogenous renin in a plasma sample.

Materials:

-

Blood collection tubes with EDTA.

-

Refrigerated centrifuge.

-

Incubator or water bath at 37°C.

-

Assay buffer.

-

Angiotensin I standards.

-

Reagents to stop the enzymatic reaction (e.g., specific inhibitors, cooling).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or Radioimmunoassay (RIA) kit for Angiotensin I quantification.

Procedure:

-

Sample Collection and Handling: Collect whole blood into pre-chilled EDTA tubes.[11] Centrifuge at 4°C to separate the plasma. It is critical to avoid cryoactivation, the in-vitro conversion of prorenin to renin at low temperatures, which can lead to falsely elevated results.[11] Therefore, plasma should be processed promptly or stored at -70°C if not analyzed immediately.[12]

-

Incubation: Thaw plasma samples rapidly to room temperature.[13] Incubate a known volume of plasma at 37°C for a specific period (e.g., 1-3 hours).[14][15] This allows the endogenous renin to cleave the endogenous angiotensinogen, generating angiotensin I.[15]

-

Reaction Termination: Stop the enzymatic reaction by placing the samples on ice or by adding a solution containing inhibitors of renin and ACE.

-

Angiotensin I Quantification: Measure the concentration of generated angiotensin I using a validated method such as LC-MS/MS or RIA.[15][16] LC-MS/MS is often preferred for its high sensitivity and specificity.[17]

-

Calculation: Plasma Renin Activity is typically expressed as the mass of angiotensin I generated per volume of plasma per hour of incubation (e.g., ng/mL/hr).[15][18]

Protocol 2: Direct Renin Concentration (DRC) Measurement

Objective: To measure the concentration of active renin in a plasma sample, independent of substrate concentration.

Materials:

-

Blood collection tubes with EDTA.

-

Refrigerated centrifuge.

-

Automated immunoassay analyzer and corresponding reagent kits (e.g., chemiluminescent immunoassay).

Procedure:

-

Sample Collection and Handling: Follow the same procedures as for PRA to minimize pre-analytical variability.[11][12]

-

Assay: The assay is typically performed on an automated platform. The principle often involves a "sandwich" immunoassay where two different antibodies bind to the active renin molecule. One antibody is typically labeled for detection (e.g., with a chemiluminescent or fluorescent tag).

-

Quantification: The signal generated is proportional to the concentration of active renin in the sample. The results are calibrated against a World Health Organization (WHO) international standard.[18]

-

Reporting: Results are reported in units such as pg/mL or mIU/L.[18]

Conclusion

Renin's pivotal role as the gatekeeper of the RAAS makes it a prime target for therapeutic intervention in a host of cardiovascular and renal diseases. A thorough understanding of its enzymatic function, the signaling pathways that control its release, and the precise methodologies for its quantification are indispensable for researchers and drug development professionals. The continued exploration of renin biology and the development of novel, highly specific inhibitors hold significant promise for advancing the treatment of hypertension and its multifaceted complications.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. Renin - Wikipedia [en.wikipedia.org]

- 5. Renin [bionity.com]

- 6. proteopedia.org [proteopedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

- 10. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Survey of renin and aldosterone testing practices by Ontario laboratories – Providing insight into best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacblm.imiscloud.com [aacblm.imiscloud.com]

- 13. rcpath.org [rcpath.org]

- 14. ahajournals.org [ahajournals.org]

- 15. labcorp.com [labcorp.com]

- 16. Alternative routes for angiotensin-I conversion: kinetics of the renin-angiotensin system in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. wardelab.com [wardelab.com]

An In-depth Technical Guide to Angiotensin-Converting Enzyme (ACE): Function and Location

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin-Converting Enzyme (ACE) is a pivotal zinc-dependent metalloprotease that plays a central role in the regulation of blood pressure and cardiovascular homeostasis. As a key component of the Renin-Angiotensin-Aldosterone System (RAAS), ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Concurrently, it inactivates the vasodilator bradykinin, thereby exerting a dualistic influence on vascular tone. This guide provides a comprehensive overview of the function and localization of ACE, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in cardiovascular research and drug development.

Core Function of Angiotensin-Converting Enzyme

The primary and most well-understood function of ACE is its catalytic activity within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

1.1. Catalysis of Angiotensin II Formation: ACE is a dipeptidyl carboxypeptidase that cleaves the C-terminal dipeptide His-Leu from the inactive precursor Angiotensin I (a decapeptide) to form the physiologically active octapeptide, Angiotensin II.[2][3] Angiotensin II is a potent vasoconstrictor, causing blood vessels to narrow, which leads to an increase in blood pressure.[2][3] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, further contributing to elevated blood pressure.[4]

1.2. Inactivation of Bradykinin: In addition to its role in the RAAS, ACE is also a key enzyme in the kinin-kallikrein system. It inactivates the potent vasodilator bradykinin by cleaving a C-terminal dipeptide.[2][5][6] The degradation of bradykinin counteracts its blood pressure-lowering effects. Therefore, the dual action of ACE—producing a vasoconstrictor and degrading a vasodilator—makes it a powerful regulator of blood pressure.[2][7]

Structural and Molecular Characteristics

Two main isoforms of ACE are encoded by the ACE gene: the somatic form (sACE) and the germinal form (gACE). Somatic ACE is found in numerous tissues throughout the body, while the smaller germinal ACE is exclusively expressed in developing sperm cells.[2] sACE contains two homologous domains, each with a catalytically active site, whereas gACE has only one. Both active sites contain a zinc ion that is essential for catalysis.[2]

Tissue and Cellular Location of ACE

ACE is widely distributed throughout the human body, with particularly high concentrations in the lungs. However, it is also present in various other tissues, where it may exert local effects.

3.1. Pulmonary Endothelium: The luminal surface of vascular endothelial cells, especially in the capillaries of the lungs, is the primary site of ACE expression.[2][3] This strategic location allows for efficient processing of circulating Angiotensin I.

3.2. Other Tissues: Beyond the lungs, ACE is also found in the endothelial cells of other vascular beds, as well as in the epithelial cells of the kidneys and intestines.[2] Its presence has also been documented in the heart, adrenal glands, and brain, suggesting a role in local RAAS regulation within these tissues.[2]

Quantitative Data

Table 1: Kinetic Parameters of Human ACE

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Angiotensin I | ~25 | ~200 | 1.8 x 105 |

| Bradykinin | ~1-5 | ~200-500 | ~1 x 107 |

Data compiled from multiple sources, values are approximate and can vary based on experimental conditions.

Table 2: Inhibitor Constants (Ki and IC50) for Common ACE Inhibitors

| Inhibitor | Ki (nM) | IC50 (nM) |

| Captopril | ~1.7 - 2.0 | ~20.0 |

| Enalaprilat | ~0.2 | ~2.4 |

| Lisinopril | ~0.1 - 0.39 | ~1.2 - 5.6 |

| Ramiprilat | ~0.02 | ~1.5 |

Ki and IC50 values can vary depending on the assay conditions and the specific ACE isoform. Data compiled from multiple sources including AAT Bioquest and scientific literature.[1][8]

Table 3: Relative Expression of ACE in Human Tissues

| Tissue | Relative Expression Level |

| Lung | Very High |

| Kidney | High |

| Small Intestine | High |

| Heart | Moderate |

| Adrenal Gland | Moderate |

| Testis | Moderate (germinal isoform) |

| Brain | Low |

| Liver | Low |

This table represents a semi-quantitative summary based on immunohistochemistry and transcriptomics data. "High" indicates strong and widespread expression, "Moderate" indicates notable but less intense or widespread expression, and "Low" indicates minimal detectable expression.

Experimental Protocols

5.1. Fluorometric Assay for ACE Activity

This protocol describes a sensitive and continuous assay for measuring ACE activity using an internally quenched fluorescent substrate.

Materials:

-

ACE enzyme source (e.g., purified enzyme, cell lysate, or serum)

-

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2

-

Microplate fluorometer (Excitation: 320 nm, Emission: 405 nm)

-

96-well black opaque microplates

Procedure:

-

Prepare serial dilutions of the ACE enzyme source in Assay Buffer.

-

Add 40 µL of each enzyme dilution to the wells of the 96-well plate. Include a buffer-only control (blank).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Prepare the substrate solution by diluting the fluorogenic substrate in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately place the plate in the microplate fluorometer, pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every minute for 30-60 minutes.

-

Calculate the rate of reaction (increase in fluorescence per minute) for each enzyme concentration. The rate is directly proportional to ACE activity.

5.2. ACE Inhibition Assay

This protocol is designed to determine the inhibitory potency (e.g., IC50) of a test compound against ACE.

Materials:

-

All materials from the ACE Activity Assay protocol.

-

Test inhibitor compound.

-

A known ACE inhibitor as a positive control (e.g., Captopril or Lisinopril).

Procedure:

-

Prepare serial dilutions of the test inhibitor and the positive control inhibitor in Assay Buffer.

-

In the wells of a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (vehicle control) and a blank (buffer only).

-

Add 40 µL of a fixed concentration of ACE enzyme to each well (except the blank). The enzyme concentration should be chosen to give a robust signal in the linear range of the activity assay.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

-

Measure the fluorescence intensity kinetically as described in the ACE Activity Assay protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

5.3. Immunohistochemical Localization of ACE in Lung Tissue

This protocol outlines the steps for visualizing the location of ACE protein in formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.

Materials:

-

FFPE lung tissue sections (5 µm) on charged slides.

-

Deparaffinization and rehydration solutions (xylene, graded ethanol series).

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary antibody: Rabbit anti-human ACE monoclonal antibody.

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

-

Avidin-Biotin-Complex (ABC) reagent.

-

DAB (3,3'-Diaminobenzidine) chromogen substrate kit.

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., in a microwave or water bath at 95-100°C) for 20-30 minutes. Allow to cool to room temperature.

-

Blocking: Rinse slides in PBS and then incubate with blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-ACE antibody in blocking solution to its optimal concentration and incubate the slides overnight at 4°C.

-

Secondary Antibody Incubation: Rinse slides in PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Rinse slides in PBS and incubate with the ABC reagent for 30 minutes at room temperature.

-

Chromogenic Detection: Rinse slides in PBS and apply the DAB substrate solution. Monitor the color development under a microscope (typically 2-10 minutes). Stop the reaction by rinsing with distilled water.

-

Counterstaining: Stain the slides with hematoxylin for 1-2 minutes to visualize cell nuclei. "Blue" the sections in running tap water.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then apply a coverslip with mounting medium.

-

Microscopy: Examine the slides under a light microscope. ACE-positive structures will appear brown.

Visualizations

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Caption: Experimental workflow for an ACE inhibition assay.

Caption: Logical relationship of ACE's dual functions.

References

- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin Converting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin converting enzyme (ACE) | Pathology Tests Explained [pathologytestsexplained.org.au]

- 4. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin converting enzyme (ACE) inhibitors and kinin metabolism: evidence that ACE inhibitors may inhibit a kininase other than ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

The Biosynthesis of Angiotensin II: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of angiotensin II (Ang II) from its precursor, angiotensinogen. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and vascular tone.[1] Ang II, the primary effector molecule of the RAS, plays a pivotal role in both normal physiological processes and the pathophysiology of cardiovascular diseases.[2][3] This document details the canonical and alternative enzymatic pathways for Ang II production, presents key quantitative data, outlines detailed experimental protocols for studying the pathway, and provides visual representations of the core biological processes.

The Canonical Biosynthesis Pathway of Angiotensin II

The classical renin-angiotensin system is a cascade of enzymatic reactions that leads to the production of Angiotensin II.[4]

Step 1: Renin-Mediated Cleavage of Angiotensinogen

The biosynthesis of Angiotensin II begins with the enzymatic cleavage of angiotensinogen, a glycoprotein primarily synthesized and secreted by the liver into the bloodstream.[2][5] This crucial first step is catalyzed by renin, an aspartyl protease released from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure, decreased sodium delivery to the distal tubules, or sympathetic nervous system activation.[6] Renin cleaves the decapeptide Angiotensin I (Ang I) from the N-terminus of angiotensinogen.[1] This reaction is the rate-limiting step in the entire RAS cascade.[6]

Step 2: ACE-Mediated Conversion of Angiotensin I to Angiotensin II

Angiotensin I is a biologically inactive pro-hormone that is subsequently converted to the potent octapeptide, Angiotensin II.[1] This conversion is primarily mediated by the Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase found predominantly on the surface of vascular endothelial cells, with particularly high concentrations in the lungs.[1][4] ACE cleaves two amino acids from the C-terminus of Angiotensin I to form Angiotensin II.[4]

Alternative Biosynthesis Pathways

While the renin-ACE axis is the classical pathway for Ang II formation, research has revealed the existence of alternative, ACE-independent pathways.[2][7] These pathways are particularly relevant in specific tissues and pathological conditions.[2][8]

The most significant alternative pathway involves the enzyme chymase , a serine protease found in the secretory granules of mast cells.[2][8] Chymase can directly convert Angiotensin I to Angiotensin II, and this pathway is not inhibited by ACE inhibitors.[2][8] In certain tissues, such as the heart and blood vessels, chymase-dependent Ang II formation can be substantial.[2] Other enzymes, like elastase-2, have also been shown to generate Angiotensin II from Angiotensin I.[7]

References

- 1. Angiotensin II regulates vascular smooth muscle cell pH, contraction, and growth via tyrosine kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of angiotensin II in human plasma: technical modifications and practical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. bassett.testcatalog.org [bassett.testcatalog.org]

- 8. ACE Inhibition Assay [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary structure, formation, and function of Angiotensin II (Ang II), a pivotal octapeptide in cardiovascular and renal physiology. It is designed to serve as a technical resource, offering detailed experimental protocols and quantitative data to support research and development in areas targeting the renin-angiotensin system (RAS).

Primary Structure and Physicochemical Properties of Angiotensin II

Angiotensin II is an octapeptide hormone with potent vasopressor activity. Its primary structure consists of a specific sequence of eight amino acids.

Amino Acid Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe

One-Letter Code: DRVYIHPF

This precise sequence is highly conserved across several species, including humans, horses, sheep, pigs, and rats, underscoring its critical and universal biological role.[1]

| Property | Value |

| Full Name | L-alpha-aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine |

| Molecular Formula | C₅₀H₇₁N₁₃O₁₂ |

| Molecular Weight | 1046.19 g/mol |

| CAS Number | 4474-91-3 |

| Structure | N-terminus: free amine; C-terminus: free acid |

The Renin-Angiotensin System: Formation of Angiotensin II

Angiotensin II is the primary effector molecule of the Renin-Angiotensin System (RAS). Its formation is a tightly regulated enzymatic cascade that begins with the precursor protein, angiotensinogen.

Classical Pathway

The canonical pathway for Ang II synthesis involves two key enzymatic steps:

-

Renin Action: The process is initiated when the enzyme renin , a protease released from the juxtaglomerular cells of the kidney, cleaves its substrate, angiotensinogen . Angiotensinogen is an α-2-globulin synthesized primarily in the liver. Renin specifically hydrolyzes the peptide bond between Leucine (Leu) and Valine (Val) residues at the N-terminus of angiotensinogen to release the decapeptide Angiotensin I (Ang I) .

-

ACE Action: Angiotensin I, which has minimal biological activity, is then converted to the highly active Angiotensin II. This conversion is catalyzed by Angiotensin-Converting Enzyme (ACE) , which is predominantly found on the surface of pulmonary and renal endothelial cells. ACE is a dipeptidyl carboxypeptidase that removes the two C-terminal amino acids (His-Leu) from Ang I.

Alternative (ACE-Independent) Pathways

Research has revealed the existence of alternative pathways for Ang II generation, which are particularly relevant in specific tissues like the heart and kidneys. In these pathways, enzymes other than ACE can convert Ang I to Ang II. One of the most significant alternative enzymes is chymase , a serine protease. This ACE-independent production of Ang II can be substantial in certain pathological conditions and is a key consideration in the development of RAS inhibitors, as ACE inhibitors do not block this alternative pathway.

Angiotensin II Receptor Signaling Pathways

Angiotensin II exerts its diverse physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two major subtypes are the AT1 receptor (AT1R) and the AT2 receptor (AT2R) . While they both bind Ang II with high affinity, they share only about 32% sequence homology and often mediate opposing actions.

AT1 Receptor Signaling

The AT1 receptor mediates the majority of the well-known pathophysiological effects of Ang II. Its activation is central to blood pressure regulation, fluid and electrolyte homeostasis, and pathological remodeling of cardiovascular tissues.

Key Downstream Effects of AT1R Activation:

-

Vasoconstriction: Direct contraction of vascular smooth muscle cells.

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, promoting sodium and water retention.

-

Cellular Growth and Proliferation: Mitogenic effects on vascular smooth muscle cells and cardiac fibroblasts.

-

Inflammation and Fibrosis: Pro-inflammatory and pro-fibrotic signaling.

The AT1R couples primarily to the Gαq/11 family of G proteins. This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Second Messenger Generation: This hydrolysis produces two key second messengers:

-

Inositol trisphosphate (IP₃): Binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Diacylglycerol (DAG): Remains in the cell membrane and, along with the elevated Ca²⁺, activates Protein Kinase C (PKC) .

-

-

Downstream Kinase Activation: Activated PKC and calcium-calmodulin complexes phosphorylate numerous target proteins, leading to the cellular responses.

Beyond this classical pathway, AT1R also engages other signaling networks, including the transactivation of receptor tyrosine kinases (e.g., EGFR) and activation of the Rho/Rho-kinase (ROCK) pathway, contributing to cell growth and contraction.

AT2 Receptor Signaling

The AT2 receptor is highly expressed in fetal tissues and its expression is upregulated in adults under pathological conditions such as vascular injury and heart failure. The signaling from AT2R often counteracts the effects of AT1R activation.

Key Downstream Effects of AT2R Activation:

-

Vasodilation: Opposes AT1R-mediated vasoconstriction.

-

Anti-proliferative Effects: Inhibits cell growth.

-

Apoptosis: Promotes programmed cell death.

-

Tissue Repair and Differentiation: Plays a role in developmental processes and tissue regeneration.

AT2R signaling is less completely understood than AT1R but is known to involve Gαi/o proteins. Its activation leads to the stimulation of various protein phosphatases, including:

-

SHP-1 (Src homology 2 domain-containing phosphatase-1)

-

Protein Phosphatase 2A (PP2A)

These phosphatases can dephosphorylate and thereby inactivate components of mitogen-activated protein kinase (MAPK) pathways that are often activated by AT1R. A key pathway for AT2R-mediated vasodilation is the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) system, leading to smooth muscle relaxation.

Quantitative Data: Receptor Binding Affinities

The affinity of Ang II and various synthetic ligands for the AT1 and AT2 receptors is critical for understanding their function and for drug development. Binding affinity is typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity.

Table 1: Binding Affinities (IC₅₀) of Angiotensin Peptides and Ligands at AT1 and AT2 Receptors

| Ligand | AT1 Receptor IC₅₀ (M) | AT2 Receptor IC₅₀ (M) | AT₂R/AT₁R Selectivity Ratio |

| Angiotensin II | 7.92 x 10⁻⁹ | 5.22 x 10⁻¹⁰ | ~15 |

| Angiotensin III | 2.11 x 10⁻⁸ | 6.48 x 10⁻¹⁰ | ~33 |

| Angiotensin IV | >1.00 x 10⁻⁶ | 4.86 x 10⁻⁸ | >206 |

| Ang-(1-7) | >1.00 x 10⁻⁶ | 2.46 x 10⁻⁷ | >41 |

| Candesartan | 1.94 x 10⁻⁹ | >1.00 x 10⁻⁶ | >515 (AT₁R selective) |

| PD123319 | >1.00 x 10⁻⁶ | 5.60 x 10⁻⁹ | >1786 (AT₂R selective) |

| Compound 21 | >1.00 x 10⁻⁶ | 2.29 x 10⁻⁹ | >4367 (AT₂R selective) |

Data adapted from Bosnyak et al., Clinical Science (2011). The study utilized HEK-293 cells transfected with either AT1R or AT2R and ¹²⁵I-[Sar¹,Ile⁸]AngII as the radioligand.

Table 2: Binding Affinities (IC₅₀) of Select Angiotensin Receptor Blockers (ARBs) for the AT1 Receptor

| ARB (Drug) | Active Moiety | AT1 Receptor IC₅₀ (nM) |

| Losartan | EXP3174 | ~10-20 |

| Valsartan | Valsartan | ~30-40 |

| Irbesartan | Irbesartan | ~1-2 |

| Candesartan | Candesartan | ~0.5-1 |

| Olmesartan | Olmesartan | ~5-10 |

| Telmisartan | Telmisartan | ~3-9 |

Note: IC₅₀ values can vary between studies and experimental conditions. This table presents approximate ranges from multiple sources for comparative purposes.

Detailed Experimental Protocols

Protocol for Amino Acid Sequence Determination

Two primary methods for determining the amino acid sequence of a peptide like Angiotensin II are Edman degradation and Tandem Mass Spectrometry (LC-MS/MS).

This classical method provides sequential N-terminal amino acid analysis.

Detailed Steps:

-

Coupling: The free N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) at a pH of 8-9 to form a phenylthiocarbamyl (PTC) derivative.

-

Cleavage: The PTC-peptide is treated with an anhydrous strong acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond of the N-terminal residue, releasing it as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but shortened by one residue.[2]

-

Extraction and Conversion: The ATZ-amino acid is selectively extracted with an organic solvent and then treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) amino acid derivative.[2]

-

Identification: The PTH-amino acid is identified by chromatography, usually reverse-phase HPLC, by comparing its elution time to that of known PTH-amino acid standards.

-

Repetition: The shortened peptide is subjected to the next cycle of degradation to identify the subsequent amino acid.

This is the modern gold-standard method, offering high sensitivity and speed.

Detailed Steps:

-

Sample Preparation (Digestion): While Ang II is already a short peptide, larger proteins are first denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) to break disulfide bonds and unfold the protein. The protein is then digested into smaller peptides using a protease like trypsin, which cleaves specifically at the C-terminus of Lysine and Arginine residues.

-

LC Separation: The complex mixture of peptides is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a reverse-phase column.

-

Mass Spectrometry (MS1): As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument measures the mass-to-charge (m/z) ratio of the intact peptide ions (precursor ions).

-

Fragmentation (MS2): Individual precursor ions are selected and fragmented inside the mass spectrometer, usually by collision-induced dissociation (CID). This breaks the peptide backbone at predictable locations, creating a series of fragment ions (product ions).

-

Data Analysis: The m/z ratios of the product ions are measured, creating a tandem mass spectrum. The amino acid sequence is deduced by analyzing the mass differences between the peaks in the spectrum, which correspond to the masses of individual amino acid residues. This can be done manually (de novo sequencing) or by matching the experimental spectrum to theoretical spectra in a protein database.[3]

Protocol for Radioligand Receptor Binding Assay

These assays are used to determine the affinity (Kd) and density (Bmax) of receptors, or to measure the affinity (Ki) of a competing drug (IC₅₀).

Materials:

-

Membrane Preparation: Homogenized tissue or cultured cells expressing AT1 or AT2 receptors.

-

Radioligand: A high-affinity ligand labeled with a radioisotope, e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

-

Unlabeled Ligands: Unlabeled Angiotensin II (for non-specific binding) and test compounds (for competition assays).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure for a Competition Binding Assay:

-

Preparation: In a 96-well plate, add the assay buffer.

-

Addition of Ligands:

-

Add a fixed concentration of the radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII) to all wells.

-

Add increasing concentrations of the unlabeled competing test compound to the experimental wells.

-

For determining non-specific binding, add a high concentration of unlabeled Ang II to a set of control wells.

-

For determining total binding, add only buffer to another set of control wells.

-

-

Initiate Reaction: Add the membrane preparation (containing the receptors) to all wells to start the binding reaction. The amount of protein is typically 50-120 µg for tissue preparations.[4]

-

Incubation: Incubate the plate, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[4]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

Mechanism of Angiotensin II-Induced Vasoconstriction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Angiotensin II (Ang II) is a potent vasoconstrictor and the primary effector of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and the pathophysiology of cardiovascular diseases.[1][2] Its effects are predominantly mediated through the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[2][3] This guide provides a detailed examination of the core molecular mechanisms by which Ang II induces vasoconstriction in vascular smooth muscle cells (VSMCs), focusing on the key signaling cascades, experimental methodologies for their investigation, and relevant quantitative data.

Core Signaling Pathways

The binding of Ang II to the AT1 receptor on VSMCs initiates a cascade of intracellular events that culminate in smooth muscle contraction.[4] This process is primarily driven by two interconnected signaling pathways: the Ca²⁺-Calmodulin-MLCK pathway, which initiates contraction, and the RhoA/Rho-kinase pathway, which contributes to the maintenance of the contractile state through calcium sensitization.

The canonical signaling pathway activated by the Ang II-AT1 receptor interaction involves the heterotrimeric G protein, Gq/11.[1][3][5]

-

G Protein Activation: Upon Ang II binding, the AT1 receptor undergoes a conformational change, facilitating its coupling to and activation of the Gαq/11 subunit.[1][6]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[1][4][7]

-

Second Messenger Generation: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][7][8]

-

Intracellular Calcium Mobilization:

-

IP3-Mediated Release: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[1][4][7] This binding opens the channel, causing a rapid efflux of Ca²⁺ from the SR into the cytoplasm, leading to a sharp increase in intracellular calcium concentration ([Ca²⁺]i).[1][4][7]

-

Extracellular Calcium Influx: The Ang II-AT1R signaling cascade also promotes the influx of extracellular Ca²⁺ through various plasma membrane channels, including L-type voltage-dependent calcium channels and transient receptor potential (TRP) channels, further elevating [Ca²⁺]i.[7][9][10]

-

-

Activation of Myosin Light Chain Kinase (MLCK): The elevated cytosolic Ca²⁺ binds to the protein calmodulin (CaM).[4][11] The Ca²⁺/CaM complex then binds to and activates myosin light chain kinase (MLCK).[4][11][12]

-

Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20).[4][7] This phosphorylation enables the interaction between myosin heads and actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction and vasoconstriction.[4]

In addition to increasing [Ca²⁺]i, Ang II also activates a parallel pathway that increases the sensitivity of the contractile machinery to Ca²⁺. This is crucial for sustaining vasoconstriction even after the initial Ca²⁺ transient begins to decline. This pathway is centered around the small GTPase RhoA and its effector, Rho-kinase (ROCK).[13][14]

-

RhoA Activation: The AT1 receptor, via coupling to G proteins like Gα12/13, activates Rho guanine nucleotide exchange factors (RhoGEFs).[5] RhoGEFs promote the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[13] Active RhoA then translocates from the cytosol to the cell membrane.[15][16]

-

Rho-Kinase (ROCK) Activation: GTP-bound RhoA activates its downstream effector, Rho-kinase.[13][17]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP).[18][19] This phosphorylation inhibits the activity of MLCP.[7][18]

-

Sustained Contraction: MLCP is the enzyme responsible for dephosphorylating MLC, leading to muscle relaxation. By inhibiting MLCP, the RhoA/ROCK pathway ensures that MLC remains in a phosphorylated state for a longer duration, thus sustaining the contraction initiated by the Ca²⁺-MLCK pathway.[7][18] This phenomenon, where contraction is enhanced or maintained at a given [Ca²⁺]i, is known as Ca²⁺ sensitization.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies. It is important to note that these values can vary significantly based on the animal model, tissue preparation, and specific experimental conditions.

Table 1: Receptor Binding and Cellular Response

| Parameter | Ligand/Compound | Value | Species/Model | Source |

|---|---|---|---|---|

| Binding Affinity (Kd) | [¹²⁵I][Sar¹,Ile⁸]AngII | 516 pM | Rat Liver Membranes | [20] |

| Max. Binding Sites (Bmax) | [¹²⁵I][Sar¹,Ile⁸]AngII | 1270 fmol/mg protein | Rat Liver Membranes | [20] |

| Effective Concentration | Angiotensin II | 100 nmol/L | Rat VSMCs | [15] |

| Inhibitory Conc. (IC₅₀) | W-13 (Calmodulin inhibitor) | 32.15 µM | HEK293 cells (TRPC5) | [21] |

| Inhibitory Conc. (IC₅₀) | ML-9 (MLCK inhibitor) | 0.72 µM | HEK293 cells (TRPC5) | [21] |

| Inhibitory Conc. (IC₅₀) | Wortmannin (MLCK inhibitor) | 1.43 µM | HEK293 cells (TRPC5) |[21] |

Table 2: Physiological Response to Angiotensin II

| Parameter | Experimental Condition | Observation | Species/Model | Source |

|---|---|---|---|---|

| Renal Blood Flow | 2 ng Ang II (intra-arterial) | Transient 30-50% decrease | Anesthetized Wistar-Kyoto rats | [10] |

| Ca²⁺ Channel Blockade | Nifedipine + Ang II | Blocks 50% of peak vasoconstriction | Anesthetized Wistar-Kyoto rats | [10] |

| Ca²⁺ Release Inhibition | TMB-8 + Ang II | Blocks 50% of peak vasoconstriction | Anesthetized Wistar-Kyoto rats | [10] |

| Spontaneous Tone | Chronic Ang II infusion | Increased to 73 ± 5% of max contraction | Rat Aortic Rings |[16] |

Experimental Protocols

Investigating the mechanism of Ang II-induced vasoconstriction requires a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

This ex vivo technique measures the isometric tension of isolated small arteries to assess vasoconstrictor and vasodilator responses.[22]

Protocol:

-

Tissue Preparation: Isolate segments of a resistance artery (e.g., mesenteric or thoracic aorta) in cold physiological salt solution (PSS). Carefully clean the vessel of adhering fat and connective tissue.

-

Mounting: Mount the arterial ring on two fine steel wires within the jaws of a wire myograph chamber. One wire is attached to a force transducer and the other to a micrometer for stretching.

-

Equilibration: Submerge the mounted vessel in PSS at 37°C, continuously bubbled with 95% O₂ / 5% CO₂. Allow the vessel to equilibrate for 30-60 minutes.

-